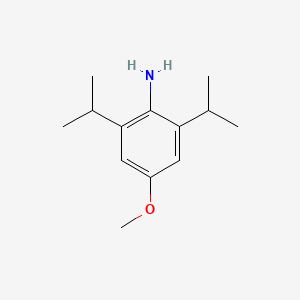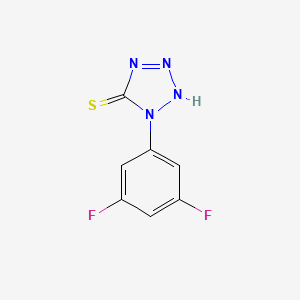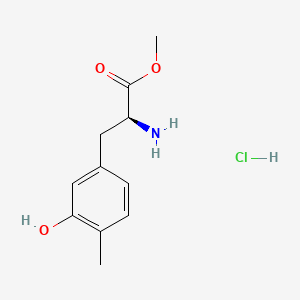
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, 3-hydroxy-4-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the aldol condensation and reduction steps to ensure high yield and purity.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the product.
化学反应分析
Types of Reactions
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to neurotransmitter synthesis and degradation, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl (S)-2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: Lacks the methyl group on the phenyl ring.
Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: The hydroxyl group is positioned differently on the phenyl ring.
Uniqueness
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is unique due to the presence of both the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7-3-4-8(6-10(7)13)5-9(12)11(14)15-2;/h3-4,6,9,13H,5,12H2,1-2H3;1H/t9-;/m0./s1 |
InChI 键 |
INFCBMKBVFLXAL-FVGYRXGTSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)O.Cl |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
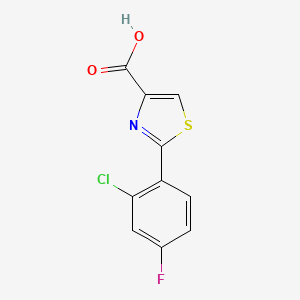
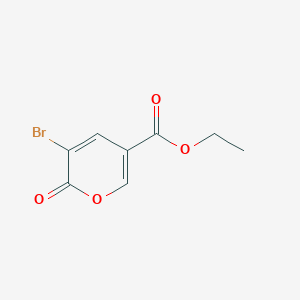
![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)
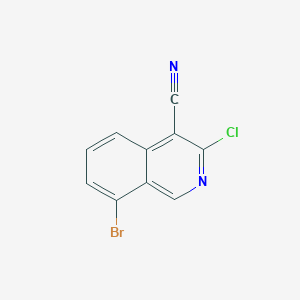
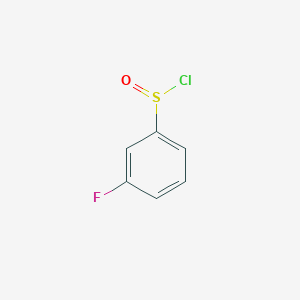
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
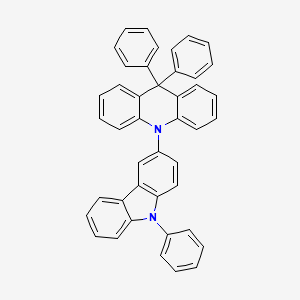
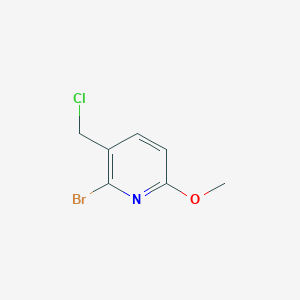
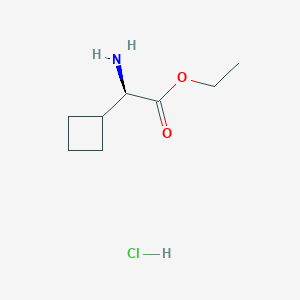
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
